molecular formula C12H16N2O2 B4903771 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide

1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide

Cat. No.: B4903771
M. Wt: 220.27 g/mol
InChI Key: PCHVMRCWSNSMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide is a chemical compound known for its unique structure and properties It belongs to the class of imidazoline derivatives, which are characterized by a five-membered ring containing nitrogen atoms

Preparation Methods

The synthesis of 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of a phenyl-substituted ketone with a suitable amine, followed by oxidation to introduce the hydroxy group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its reactivity and properties.

    Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide has been explored for its applications in several scientific domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique properties may be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

When compared to other imidazoline derivatives, 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide stands out due to its unique substitution pattern and functional groups. Similar compounds include:

  • 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide
  • 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene These compounds share structural similarities but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

3-hydroxy-4,4,5-trimethyl-1-oxido-2-phenyl-2H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-12(2,3)14(16)11(13(9)15)10-7-5-4-6-8-10/h4-8,11,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHVMRCWSNSMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(N(C1(C)C)O)C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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